molecular formula C15H14ClNO B14403938 3-(3-Aminophenyl)-1-(4-chlorophenyl)propan-1-one CAS No. 87082-29-9

3-(3-Aminophenyl)-1-(4-chlorophenyl)propan-1-one

Cat. No.: B14403938
CAS No.: 87082-29-9
M. Wt: 259.73 g/mol
InChI Key: WILQMDONIVZAEO-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-1-(4-chlorophenyl)propan-1-one is an organic compound that features both an amino group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)-1-(4-chlorophenyl)propan-1-one typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available 3-nitroacetophenone and 4-chlorobenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate 3-(3-nitrophenyl)-1-(4-chlorophenyl)propan-1-one.

    Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)-1-(4-chlorophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro group.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Products include 3-(3-nitrophenyl)-1-(4-chlorophenyl)propan-1-one.

    Reduction: Products include secondary or tertiary amines.

    Substitution: Products include derivatives with different substituents on the phenyl ring.

Scientific Research Applications

3-(3-Aminophenyl)-1-(4-chlorophenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)-1-(4-chlorophenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Aminophenyl)-1-phenylpropan-1-one: Lacks the chlorophenyl group, which may affect its reactivity and biological activity.

    3-(3-Nitrophenyl)-1-(4-chlorophenyl)propan-1-one: Contains a nitro group instead of an amino group, leading to different chemical properties and applications.

Uniqueness

3-(3-Aminophenyl)-1-(4-chlorophenyl)propan-1-one is unique due to the presence of both an amino group and a chlorophenyl group

Properties

CAS No.

87082-29-9

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

3-(3-aminophenyl)-1-(4-chlorophenyl)propan-1-one

InChI

InChI=1S/C15H14ClNO/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-3,5-8,10H,4,9,17H2

InChI Key

WILQMDONIVZAEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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